molecular formula C23H28N4O B10921837 [3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl](2-phenylpiperidin-1-yl)methanone

[3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl](2-phenylpiperidin-1-yl)methanone

Cat. No.: B10921837
M. Wt: 376.5 g/mol
InChI Key: MDWIJKMAUGLWIP-UHFFFAOYSA-N
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Description

(1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(2-PHENYLPIPERIDINO)METHANONE: is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves the assembly of the pyrazolopyridine system through various synthetic strategies. One common method includes the cyclization of appropriate precursors under specific conditions . For instance, the reaction of 3,6-dimethylpyrazole with suitable aldehydes or ketones can lead to the formation of the desired pyrazolo[3,4-b]pyridine core .

Industrial Production Methods: Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: (1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(2-PHENYLPIPERIDINO)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(2-PHENYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: The uniqueness of (1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(2-PHENYLPIPERIDINO)METHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C23H28N4O

Molecular Weight

376.5 g/mol

IUPAC Name

(3,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-(2-phenylpiperidin-1-yl)methanone

InChI

InChI=1S/C23H28N4O/c1-15(2)27-22-21(17(4)25-27)19(14-16(3)24-22)23(28)26-13-9-8-12-20(26)18-10-6-5-7-11-18/h5-7,10-11,14-15,20H,8-9,12-13H2,1-4H3

InChI Key

MDWIJKMAUGLWIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C(C)C)C)C(=O)N3CCCCC3C4=CC=CC=C4

Origin of Product

United States

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